AP1 Metabolite

描述

准备方法

Synthetic Routes and Reaction Conditions

The AP1 Metabolite is typically produced through the microbial degradation of PAHs. For instance, Mycobacterium sp. strain AP1 can utilize pyrene as a sole source of carbon and energy. The degradation process involves initial monooxygenation or dioxygenation at specific positions on the pyrene molecule, leading to the formation of intermediate compounds such as trans- or cis-4,5-dihydroxy-4,5-dihydropyrene. These intermediates undergo further dehydrogenation and cleavage to form the this compound .

Industrial Production Methods

Industrial production of the this compound is not common, as it is primarily studied in laboratory settings for its role in environmental bioremediation. The production involves cultivating Mycobacterium strains in controlled conditions with PAHs as the substrate. The metabolites are then extracted and purified for further analysis .

化学反应分析

Types of Reactions

The AP1 Metabolite undergoes various chemical reactions, including:

Oxidation: The initial step involves the oxidation of PAHs by monooxygenases or dioxygenases.

Dehydrogenation: Intermediate compounds are dehydrogenated to form more stable products.

Cleavage: The dihydroxy intermediates undergo ortho cleavage to form dicarboxylic acids.

Common Reagents and Conditions

Monooxygenases and Dioxygenases: Enzymes that catalyze the initial oxidation of PAHs.

Dehydrogenases: Enzymes that facilitate the dehydrogenation of intermediate compounds.

Aerobic Conditions: The reactions typically occur under aerobic conditions, as oxygen is required for the enzymatic activities.

Major Products Formed

- Phenanthrene 4,5-dicarboxylic acid

- Phenanthrene 4-carboxylic acid

- 6,6′-dihydroxy-2,2′-biphenyl dicarboxylic acid

科学研究应用

Cardiomyocyte Maturation

Overview

Recent research has highlighted the role of AP1 transcription factors in the post-natal maturation of cardiomyocytes. The activation of AP1 is crucial for the transition of cardiomyocytes from a proliferative to a mature state, which is essential for proper heart function.

Key Findings

- Mechanism : Activation of AP1 by palmitate or adrenergic stimulation inhibits cytokinesis in cardiomyocytes, promoting maturation. Conversely, knocking down AP1 components like Atf3 and Jun enhances cytokinesis and inhibits maturation .

- In Vivo Studies : In neonatal mice, the administration of AP1 inhibitors resulted in inhibited maturation of cardiomyocytes, suggesting potential therapeutic applications for congenital heart diseases .

| Aspect | Details |

|---|---|

| Activation Method | Palmitate or adrenergic stimulation |

| Effect of Inhibition | Inhibited maturation in vivo |

| Potential Applications | Treatment for congenital heart diseases |

Atherosclerosis Treatment

Overview

AP1 signaling has been implicated as a promising target in treating atherosclerotic diseases. Understanding its role could lead to novel therapeutic strategies.

Key Findings

- Human Studies : Research evaluated the activation profile of AP1 in human atherosclerosis through histological analysis. The study found that inhibiting AP1 could improve vascular health parameters .

- Clinical Trials : A double-blind placebo-controlled study demonstrated that doxycycline, an AP1 inhibitor, showed potential benefits in patients with symptomatic peripheral artery disease .

| Study Type | Findings |

|---|---|

| Animal Studies | AP1 pathway as a target for treatment |

| Clinical Trials | Doxycycline showed benefits in vascular health |

Microbial Degradation Processes

Overview

The compound AP1 is also relevant in environmental microbiology, particularly concerning the degradation of polycyclic aromatic hydrocarbons (PAHs) by specific microbial strains.

Case Study: Mycobacterium sp. strain AP1

- This strain utilizes pyrene as its sole carbon source, leading to the identification of various metabolites during its growth. Notably, it produces a novel metabolite during the degradation process .

- The strain's metabolic versatility allows it to degrade other hydrocarbons such as hexadecane and phenanthrene, making it significant for bioremediation efforts.

| Microbe | Substrate Utilized | Key Metabolites Produced |

|---|---|---|

| Mycobacterium sp. strain AP1 | Pyrene | 6,6′-dihydroxy-2,2′-biphenyl dicarboxylic acid |

| Hexadecane | Various PAH degradation products |

Broader Implications and Future Directions

The applications of AP1 metabolites extend beyond immediate therapeutic uses to include potential roles in agricultural biotechnology and environmental remediation. For instance:

- Crop Growth Enhancement : Synthetic pathways involving AP metabolites have been engineered to enhance crop biomass under specific conditions .

- Metabolomics Studies : Advanced metabolomic approaches are being employed to analyze the interactions between metabolites like AP1 and other biological compounds, revealing intricate networks that influence health and disease states .

作用机制

The AP1 Metabolite exerts its effects through a series of enzymatic reactions. The initial oxidation of PAHs by monooxygenases or dioxygenases leads to the formation of dihydroxy intermediates. These intermediates are then dehydrogenated and cleaved by specific enzymes to form the final metabolites. The molecular targets include the PAH molecules, which are transformed into less toxic compounds through these enzymatic pathways .

相似化合物的比较

Similar Compounds

- Phenanthrene Metabolites

- Fluoranthene Metabolites

- Naphthalene Metabolites

Uniqueness

The AP1 Metabolite is unique due to its specific degradation pathway involving Mycobacterium sp. strain AP1. This strain exhibits a high degree of catabolic versatility, utilizing various PAHs and transforming them through distinct enzymatic routes. The identification of novel metabolites, such as 6,6′-dihydroxy-2,2′-biphenyl dicarboxylic acid, highlights the unique metabolic capabilities of this strain .

生物活性

The AP1 metabolite, derived from the activator protein 1 (AP-1) complex, plays a significant role in various biological processes, including cell proliferation, differentiation, and apoptosis. This article delves into the biological activity of this metabolite, supported by case studies, research findings, and data tables.

Overview of AP-1

AP-1 is a group of dimeric transcription factors composed primarily of Jun, Fos, and ATF family proteins. These proteins form various dimers that regulate gene expression in response to extracellular signals. The biological activity of AP-1 is context-dependent and can lead to different cellular outcomes such as growth, survival, or apoptosis depending on the specific dimer composition and the external stimuli present .

Biological Functions of this compound

Research has identified several critical functions associated with the this compound:

- Cell Proliferation : AP-1 dimers are involved in promoting cell cycle progression. For instance, c-Jun-containing dimers have been shown to activate cyclin A expression, facilitating cell cycle entry .

- Differentiation : Specific AP-1 dimers can influence cellular differentiation pathways. Studies indicate that the composition of AP-1 dimers dictates their transcriptional activation potential and specificity for different gene promoters .

- Apoptosis : The role of AP-1 in apoptosis is complex. While it can promote survival signals in certain contexts, it has also been implicated in apoptotic pathways under different circumstances. The balance between pro-apoptotic and anti-apoptotic signals is crucial for determining cell fate .

Case Study 1: Mycobacterium sp. strain AP1

A study on Mycobacterium sp. strain AP1 demonstrated its ability to degrade pyrene as a sole carbon source. The degradation pathway involved several metabolites, including a novel compound identified as 6,6′-dihydroxy-2,2′-biphenyl dicarboxylic acid. This metabolite showcases the metabolic versatility of strain AP1 and its potential applications in bioremediation .

Case Study 2: Coronary Heart Disease (CHD)

A recent study explored the gene-protein-metabolite network associated with coronary heart disease (CHD), revealing that JNK/AP-1 signaling pathways are altered in patients. The findings indicated low expression levels of FOS and other components of the AP-1 complex in CHD patients compared to healthy controls. This suggests that dysregulation of the AP-1 pathway may contribute to the disease's pathophysiology .

Table 1: Summary of Biological Activities Associated with this compound

Research Findings

Recent findings emphasize the importance of understanding the distinct roles played by various AP-1 dimers in biological processes:

- Transcriptional Regulation : Gain- and loss-of-function studies highlight how specific dimer combinations can activate or repress target genes crucial for cellular responses to stress .

- Metabolomic Profiles : Advanced metabolomic analyses reveal how metabolites associated with AP-1 influence signaling pathways related to inflammation and cancer progression .

属性

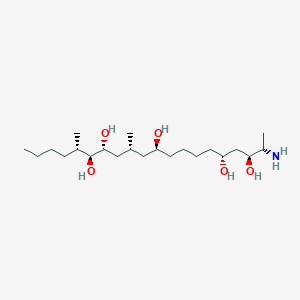

IUPAC Name |

(2S,3S,5R,10S,12R,14R,15S,16S)-2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H47NO5/c1-5-6-9-16(3)22(28)21(27)13-15(2)12-18(24)10-7-8-11-19(25)14-20(26)17(4)23/h15-22,24-28H,5-14,23H2,1-4H3/t15-,16+,17+,18+,19-,20+,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWVLQOLROBFTD-OFFHYKNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C)[C@@H]([C@@H](C[C@H](C)C[C@H](CCCC[C@H](C[C@@H]([C@H](C)N)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H47NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932479 | |

| Record name | 2-Amino-12,16-dimethylicosane-3,5,10,14,15-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145040-09-1 | |

| Record name | Aminopentol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145040091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-12,16-dimethylicosane-3,5,10,14,15-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。